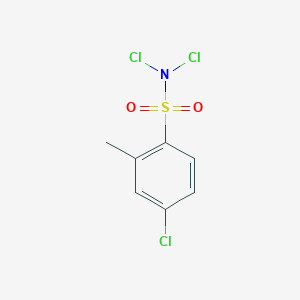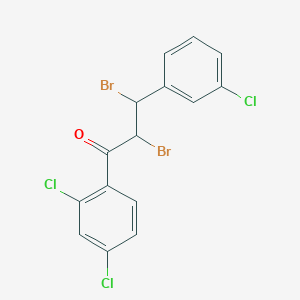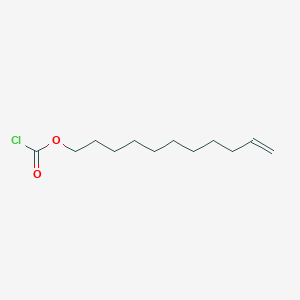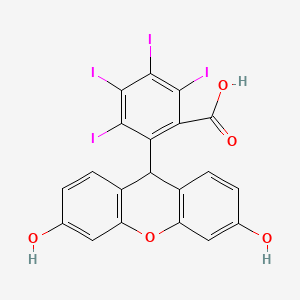
N,N,4-Trichloro-2-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4-Trichloro-2-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H6Cl3NO2S. It is a white crystalline solid that is stable under standard conditions. This compound is primarily used as an intermediate in organic synthesis and in the production of biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-Trichloro-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions in batch or continuous reactors. The process includes the purification of the final product through recrystallization or distillation to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,4-Trichloro-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction Reactions: It can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Products include various substituted sulfonamides.
Oxidation: Sulfonic acids are the primary products.
Reduction: Amines and other reduced compounds are formed.
Applications De Recherche Scientifique
N,N,4-Trichloro-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals with antibacterial and anti-inflammatory properties.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N,4-Trichloro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can lead to various biological effects, including antibacterial and anti-inflammatory actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,4-Trichloro-2-methylbenzenesulfonamide
- 2,4,5-Trichloro-N-methylbenzene-1-sulfonamide
- p-Toluenesulfonamide
Uniqueness
N,N,4-Trichloro-2-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it valuable in various synthetic and industrial applications .
Propriétés
Numéro CAS |
610770-36-0 |
|---|---|
Formule moléculaire |
C7H6Cl3NO2S |
Poids moléculaire |
274.5 g/mol |
Nom IUPAC |
N,N,4-trichloro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H6Cl3NO2S/c1-5-4-6(8)2-3-7(5)14(12,13)11(9)10/h2-4H,1H3 |
Clé InChI |
JTLDPYQPDWJTDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Diphenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B12593281.png)

![N-[3-Iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12593296.png)


![4-[(Cyclohex-2-en-1-yl)oxy]-3-methoxy-N-(propan-2-yl)aniline](/img/structure/B12593316.png)

![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[3.2.2]nonane](/img/structure/B12593325.png)
![Ethyl 4-[(2-nitrobenzene-1-sulfonyl)amino]butanoate](/img/structure/B12593329.png)
![3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]benzoyl chloride](/img/structure/B12593350.png)
![Methyl 4-methoxy-3-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12593357.png)

![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)

